Chemical structure and properties of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
Chemical structure and properties of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Amino-3-(dimethylamino)-2-methylpropanoic acid, a non-proteinogenic amino acid with potential utility in drug development and chemical biology. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercially available data on its dihydrochloride salt and draws expert inferences from structurally related compounds.
Molecular Structure and Identification
2-Amino-3-(dimethylamino)-2-methylpropanoic acid is a unique alpha-amino acid characterized by a quaternary alpha-carbon, a feature it shares with 2-aminoisobutyric acid (AIB), and a dimethylamino group at the beta-position. This substitution pattern imparts distinct conformational and chemical properties.
The dihydrochloride salt of this compound is commercially available, providing a stable form for handling and research.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-3-(dimethylamino)-2-methylpropanoic acid | - |
| CAS Number | 34064-27-2 (dihydrochloride) | |
| Molecular Formula | C₅H₁₂N₂O₂ (free base) | - |
| Molecular Weight | 132.16 g/mol (free base) | - |
| Linear Formula | C₅H₁₄Cl₂N₂O₂ (dihydrochloride) | |
| InChI Key | OZWNGZATZQMSHU-UHFFFAOYSA-N (dihydrochloride) |
Physicochemical Properties
Direct experimental data for the free base are scarce. The following table includes information for the dihydrochloride salt and predicted properties for the free base, offering a baseline for experimental design. N-methylation of amino acids is known to increase lipophilicity and can impact aqueous solubility.[1]
| Property | Value (Dihydrochloride) | Predicted Value (Free Base) | Notes |
| Physical Form | Solid | - | |
| Purity | 97% | - | |
| pKa (Strongest Acidic) | - | ~4.2 | Estimated based on similar amino acids.[2] |
| pKa (Strongest Basic) | - | ~10.3 | Estimated based on similar amino acids.[2] |
| logP | - | -2.5 to -3.0 | N-methylation generally increases lipophilicity compared to the primary amine counterpart.[1][2] |
| Water Solubility | - | High | The presence of two amino groups and a carboxylic acid suggests good water solubility. |
Synthesis and Purification
A specific, published synthesis for 2-Amino-3-(dimethylamino)-2-methylpropanoic acid has not been identified in the current literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Mannich reaction.
Proposed Synthetic Pathway: Mannich Reaction
The Mannich reaction is a three-component condensation ideal for the aminoalkylation of a carbon acid. In this case, 2-aminoisobutyric acid (AIB) can serve as the acidic component, reacting with formaldehyde and dimethylamine to yield the target compound.
Caption: Proposed synthesis via the Mannich reaction.
Causality Behind Experimental Choices:
-
Starting Material: 2-Aminoisobutyric acid is a readily available and inexpensive starting material with an acidic α-proton suitable for the Mannich reaction.
-
Reagents: Formaldehyde and dimethylamine are standard reagents for generating the dimethylaminomethyl carbocation (Eschenmoser's salt precursor), the electrophile in this reaction.
-
Solvent: Protic solvents like water or ethanol are typically used to facilitate the formation of the iminium ion intermediate.[3]
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoisobutyric acid (1.0 eq) in an aqueous solution of dimethylamine (40% in water, 1.1 eq).
-
Cool the mixture in an ice bath.
-
-
Addition of Formaldehyde:
-
Slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) to the cooled reaction mixture.
-
Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
-
-
Work-up and Extraction:
-
Acidify the reaction mixture to pH 2 with 2N HCl. This will protonate the product and any unreacted dimethylamine, making them water-soluble.
-
Wash the aqueous layer with a non-polar organic solvent like ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9 with 2N NaOH. This will deprotonate the carboxylic acid and one of the amino groups, allowing for extraction.
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, being a diamino acid, can be effectively purified using ion-exchange chromatography.[4][5] A weakly acidic cation exchange resin can be used to separate the basic product from neutral and acidic impurities.[4]
-
Caption: Purification workflow for the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments. The chemical shifts are predicted for a D₂O solution.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| α-CH₃ | ~1.3-1.5 | Singlet | 3H | The quaternary carbon prevents coupling. |
| N(CH₃)₂ | ~2.8-3.0 | Singlet | 6H | Characteristic shift for a dimethylamino group. |
| β-CH₂ | ~3.2-3.4 | Singlet | 2H | Appears as a singlet due to the adjacent quaternary carbon. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| α-CH₃ | ~20-25 | |
| N(CH₃)₂ | ~45-50 | |
| β-CH₂ | ~60-65 | |
| α-C | ~60-65 | Quaternary carbon, may have a weaker signal. |
| C=O | ~175-180 | Characteristic of a carboxylic acid carbonyl. |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 132) may be weak or absent.
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z = 87) is expected.[6]
-
Alpha-Cleavage: Cleavage of the Cα-Cβ bond would be a major fragmentation pathway, leading to a stable iminium ion.
-
Base Peak: The base peak is likely to be from the fragmentation of the side chain, potentially the dimethylaminomethyl cation (m/z = 58).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine) | 3300-3500 | Broad, may overlap with O-H |
| C-H (Alkyl) | 2850-2960 | Sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-N (Amine) | 1020-1250 | Medium |
Potential Applications and Biological Significance
While direct biological studies on 2-Amino-3-(dimethylamino)-2-methylpropanoic acid are lacking, its structural features suggest several areas of potential application in drug development and research.
Peptide Modification and Drug Delivery
The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties.[7][8][9]
-
Increased Proteolytic Stability: The N,N-dimethyl group can sterically hinder the action of proteases, increasing the in vivo half-life of peptide-based drugs.[8]
-
Enhanced Membrane Permeability: N-methylation often increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][10]
Caption: Potential biological significance and applications.
PET Imaging Ligands
Structurally related α-methylated amino acids have been successfully developed as PET imaging agents for tumors.[11] The rationale is that many cancer cells overexpress certain amino acid transporters to meet their high metabolic demands. The α-methyl group often prevents metabolism while allowing for transport into the cell, leading to accumulation and a strong imaging signal. The dimethylamino group could be a site for radiolabeling, for instance, with Carbon-11.
Enzyme Inhibitors and Receptor Modulators
The unique conformational constraints imposed by the α-methyl group, combined with the basicity of the dimethylamino side chain, make this compound an interesting scaffold for designing enzyme inhibitors or receptor agonists/antagonists. N-methylated amino acids have been shown to act as enzyme inhibitors and receptor antagonists or agonists.[7]
Safety and Handling
The dihydrochloride salt is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be stored in an inert atmosphere at room temperature.
Conclusion
2-Amino-3-(dimethylamino)-2-methylpropanoic acid represents a novel, non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. While direct experimental data is limited, its structural characteristics suggest that it could be a valuable building block for enhancing the pharmacokinetic properties of peptide-based therapeutics, developing new PET imaging agents, and designing novel enzyme inhibitors or receptor modulators. The proposed synthetic route via a Mannich reaction offers a straightforward method for its preparation, opening the door for further investigation into its unique properties and applications.
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